molecular formula C13H12N2OS B7454286 (E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one

Cat. No.: B7454286
M. Wt: 244.31 g/mol
InChI Key: KMYMFNBFACVGNF-VOTSOKGWSA-N
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Description

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one, also known as ABT-418, is a compound that belongs to the class of cholinergic agonists. It has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes. This compound has been shown to improve memory and attention in animal models and human clinical trials.
Biochemical and Physiological Effects:
This compound has been shown to improve memory and attention in animal models and human clinical trials. It acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. Activation of this receptor leads to the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive processes.

Advantages and Limitations for Lab Experiments

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied in animal models and human clinical trials for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. However, its use in lab experiments may be limited by its high cost and potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the study of (E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one. One direction is to further investigate its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to determine the optimal dosage and administration of this compound in lab experiments. Finally, the development of more cost-effective and less toxic methods for synthesizing this compound may lead to increased availability for research purposes.

Synthesis Methods

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one can be synthesized via a multi-step process that involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-1,3-benzothiazole. This intermediate is then reacted with 2-bromoacryloyl chloride to form (E)-3-(2-bromoacryloyl)-2-ethylthio-1,3-benzothiazole. Finally, the addition of azetidine to this intermediate leads to the formation of this compound.

Scientific Research Applications

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease, schizophrenia, and ADHD. It has been shown to improve memory and attention in animal models and human clinical trials. This compound acts as a selective agonist of the alpha4beta2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory.

Properties

IUPAC Name

(E)-1-(azetidin-1-yl)-3-(1,3-benzothiazol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-13(15-8-3-9-15)7-6-12-14-10-4-1-2-5-11(10)17-12/h1-2,4-7H,3,8-9H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYMFNBFACVGNF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C=CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(=O)/C=C/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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